REACTION_CXSMILES
|
CN(C)[C:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[NH:5][CH:4]=1.C1N2CN3CN(C2)CN1C3.[C:23](O)(=[O:26])CC>>[CH:23]([C:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[NH:5][CH:4]=1)=[O:26]
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Name
|
3-dimethylamino-1H-pyrrolo[3,2-b]pyridine
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CNC=2C1=NC=CC2)C
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
same solvent
|
Quantity
|
8.92 g
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed 3.5 hours more
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
water (30 ml), ethyl acetate (25 ml), and tetrahydrofuran (20 ml) were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography on silica gel (12 g)
|
Type
|
ADDITION
|
Details
|
The fractions containing the objective compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CNC=2C1=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |